molecular formula C18H26N2O2 B4246228 N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE

Cat. No.: B4246228
M. Wt: 302.4 g/mol
InChI Key: LATDRLCMGRPYLV-UHFFFAOYSA-N
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Description

N-Butyl-2-cyclohexaneamidobenzamide is a benzamide derivative characterized by a butyl group attached to the benzamide nitrogen and a cyclohexaneamido substituent at the 2-position of the aromatic ring. Benzamide derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial research due to their modular structures and tunable properties .

Properties

IUPAC Name

N-butyl-2-(cyclohexanecarbonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-13-19-18(22)15-11-7-8-12-16(15)20-17(21)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATDRLCMGRPYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE typically involves the reaction of benzoyl chloride with butylamine to form N-butylbenzamide. This intermediate is then reacted with cyclohexylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexylcarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-butyl-2-cyclohexaneamidobenzamide with key benzamide derivatives and related compounds, focusing on structural features, physicochemical properties, and functional applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
N-Butyl-2-methoxybenzamide C₁₂H₁₇NO₂ Butyl (N), methoxy (2-position) 207.27 Improved solubility; antimicrobial studies
N-(2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide C₂₃H₂₆N₄O₂S₂ Cyclohexylcarbamoyl, benzothiazole, methyl 478.65 Enzyme inhibition; polymer research
N-[2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide C₂₃H₁₈BrN₃O₂S₂ 4-Bromophenyl, benzothiazole, methyl 536.44 Anticancer research; coordination chemistry
N-(Cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide C₁₅H₁₈N₂O₃S Cyclohexylsulfanyl, nitro, cyanomethyl 330.38 High reactivity; biological pathway modulation

Key Observations:

  • Substituent Effects: The butyl group in N-butyl-2-methoxybenzamide enhances lipophilicity compared to unsubstituted benzamides, while the methoxy group improves solubility .
  • Benzothiazole Derivatives: Compounds with benzothiazole cores (e.g., ) exhibit pronounced biological activity due to their planar aromatic systems, which facilitate interactions with enzymes or DNA. The absence of this ring in the target compound may limit such interactions but reduce toxicity.
  • Cyclohexyl Modifications : Cyclohexylsulfanyl () and cyclohexylcarbamoyl () groups demonstrate that cyclohexane-derived substituents enhance metabolic stability and membrane permeability. The cyclohexaneamido group in the target compound may offer similar advantages.

Unique Advantages of this compound

The combination of a butyl group and cyclohexaneamido substituent distinguishes this compound from analogs:

Enhanced Lipophilicity : The cyclohexaneamido group increases lipid solubility, improving blood-brain barrier penetration for CNS-targeted therapies.

Steric Modulation : The bulky cyclohexane ring may reduce off-target interactions, enhancing selectivity in enzyme inhibition.

Synthetic Flexibility : The benzamide scaffold allows further functionalization at the 2-position for tailored applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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